

# Antiviral Spectrum of UMM-766 on Poxviruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The emergence of zoonotic orthopoxviruses, such as the mpox virus, underscores the urgent need for effective and broadly active antiviral therapeutics.[1][2][3] **UMM-766**, a novel nucleoside analog, has demonstrated potent and broad-spectrum antiviral activity against several members of the orthopoxvirus genus.[1][2][4] This technical guide provides an in-depth overview of the antiviral spectrum of **UMM-766**, detailing its efficacy, experimental protocols used for its characterization, and its hypothesized mechanism of action. The information presented is collated from a key study that identified and characterized this promising antiviral candidate.

#### Introduction

**UMM-766**, chemically identified as 7-fluoro-7-deaza-2'-C-methyladenosine, is an orally bioavailable nucleoside inhibitor.[4][5] It was identified from a high-throughput screening of a proprietary small molecule library from Merck.[1][2][4] The compound has shown significant potential as a medical countermeasure against orthopoxviruses, a genus that includes variola virus (the causative agent of smallpox), vaccinia virus, cowpox virus, and mpox virus.[1][2] The current landscape of approved treatments for orthopoxvirus infections is limited, and the potential for antiviral resistance necessitates the development of new therapeutics with novel mechanisms of action.[1][2][3]



## In Vitro Antiviral Activity

**UMM-766** has demonstrated potent inhibition of multiple orthopoxviruses in cell-based assays. The antiviral activity was evaluated in different cell lines, and the compound exhibited favorable selective indices, indicating a good therapeutic window.

### **Quantitative Data Summary**

The following table summarizes the in vitro efficacy and cytotoxicity of **UMM-766** against various orthopoxviruses.

| Virus                     | Cell Line | EC50 (μM)     | CC50 (µМ)     | Selective<br>Index (SI) |
|---------------------------|-----------|---------------|---------------|-------------------------|
| Vaccinia Virus<br>(VACV)  | Vero 76   | <1            | >110          | >110                    |
| Vaccinia Virus<br>(VACV)  | RAW264.7  | <1            | >110          | >110                    |
| Rabbitpox Virus<br>(RPXV) | RAW264.7  | <1            | >3.7          | >3.7                    |
| Cowpox Virus<br>(CPXV)    | Vero 76   | Not specified | Not specified | Favorable               |
| Cowpox Virus<br>(CPXV)    | RAW264.7  | Not specified | Favorable     | Favorable               |

Data extracted from a study by Mudhasani et al.[4] EC<sub>50</sub> (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC<sub>50</sub> (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. Selective Index (SI) is the ratio of CC<sub>50</sub> to EC<sub>50</sub>, indicating the selectivity of the drug for the virus over the host cell.

## **In Vivo Efficacy**

The antiviral efficacy of **UMM-766** was evaluated in a murine model of severe orthopoxvirus infection.



### **Study Design and Results**

BALB/c mice were infected intranasally with a lethal dose of vaccinia virus.[2][6] A 7-day oral dosing regimen of **UMM-766** was initiated one day post-infection.[2][4] The study demonstrated a dose-dependent increase in survival in the treated groups.[1][2] Animals treated with 10 mg/kg of **UMM-766** showed significantly reduced lung and nasal cavity lesions, as well as markedly lower viral loads compared to the vehicle control group.[1][2][4]

## **Experimental Protocols**

The following sections detail the methodologies employed in the characterization of **UMM-766**'s antiviral activity.

# **High-Throughput Screening Assay**

A high-throughput, high-content image-based phenotypic assay was used to screen the Merck proprietary small molecule library for inhibitors of orthopoxviruses.[2][4]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. UMM-766 | Orthopoxvirus inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Antiviral Spectrum of UMM-766 on Poxviruses: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568508#antiviral-spectrum-of-umm-766-on-poxviruses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.